(Z)-N-(3-allyl-4-(4-methoxyphenyl)thiazol-2(3H)-ylidene)naphthalen-1-amine

Antimalarial Plasmodium falciparum Scaffold comparison

(Z)-N-(3-allyl-4-(4-methoxyphenyl)thiazol-2(3H)-ylidene)naphthalen-1-amine (CAS 1322212-35-0) is a synthetic naphthyl-thiazole derivative, formally identified as compound 2l in a focused library of 16 thiazoles. This compound integrates an allyl substituent at the thiazole N-3 position, a 4-methoxyphenyl group at the thiazole C-4, and a naphthalen-1-amine moiety, distinguishing it from simpler thiazole scaffolds.

Molecular Formula C23H20N2OS
Molecular Weight 372.49
CAS No. 1322212-35-0
Cat. No. B2894016
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z)-N-(3-allyl-4-(4-methoxyphenyl)thiazol-2(3H)-ylidene)naphthalen-1-amine
CAS1322212-35-0
Molecular FormulaC23H20N2OS
Molecular Weight372.49
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=CSC(=NC3=CC=CC4=CC=CC=C43)N2CC=C
InChIInChI=1S/C23H20N2OS/c1-3-15-25-22(18-11-13-19(26-2)14-12-18)16-27-23(25)24-21-10-6-8-17-7-4-5-9-20(17)21/h3-14,16H,1,15H2,2H3
InChIKeyNFYCUDYXYYKUSG-VHXPQNKSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for (Z)-N-(3-allyl-4-(4-methoxyphenyl)thiazol-2(3H)-ylidene)naphthalen-1-amine (CAS 1322212-35-0): A Differentiated Naphthyl-Thiazole for Antiparasitic Research


(Z)-N-(3-allyl-4-(4-methoxyphenyl)thiazol-2(3H)-ylidene)naphthalen-1-amine (CAS 1322212-35-0) is a synthetic naphthyl-thiazole derivative, formally identified as compound 2l in a focused library of 16 thiazoles [1]. This compound integrates an allyl substituent at the thiazole N-3 position, a 4-methoxyphenyl group at the thiazole C-4, and a naphthalen-1-amine moiety, distinguishing it from simpler thiazole scaffolds. Its primary characterization and initial biological profiling were reported in a 2023 study evaluating antioxidant and antiparasitic activities [1].

Rationale for Specifying (Z)-N-(3-allyl-4-(4-methoxyphenyl)thiazol-2(3H)-ylidene)naphthalen-1-amine in Naphthyl-Thiazole Research Programs


Generic substitution within the naphthyl-thiazole class is not scientifically valid for antiparasitic programs. The presence of a thiazole ring is a prerequisite for antimalarial activity against Plasmodium falciparum, as structurally analogous thiosemicarbazones from the same series failed to inhibit parasite growth [1]. Furthermore, within the active thiazole sub-series, minor structural modifications lead to substantial variation in potency; compound 2l was one of only three derivatives highlighted for dual anti-amastigote activity against Leishmania amazonensis and Trypanosoma cruzi, while many close analogs did not achieve this profile [1]. Substituting 2l with an arbitrary naphthyl-thiazole lacking its specific N-allyl and 4-methoxyphenyl substitution pattern, or switching to a thiosemicarbazone scaffold, risks complete loss of the desired antimalarial and anti-amastigote phenotypes.

Quantitative Differentiation Evidence for Compound 2l (CAS 1322212-35-0) Against Naphthyl-Thiazole Comparators


Anti-Plasmodium falciparum Activity: Thiazole vs. Thiosemicarbazone Scaffold

A critical differentiation between the target thiazole compound and thiosemicarbazone comparators is the ability to inhibit P. falciparum growth. In a direct head-to-head screening of 13 thiosemicarbazones (1a–m) and 16 thiazoles (2a–p) from the same synthetic series, none of the thiosemicarbazones inhibited P. falciparum [1]. In contrast, thiazole derivatives as a class promoted growth inhibition, with IC50 values ranging from 0.47 to 4.11 µM, except for compounds 2g, 2l, and 2p, for which IC50 values exceeded the typical active range despite belonging to the active scaffold [1].

Antimalarial Plasmodium falciparum Scaffold comparison

Dual Anti-Amastigote Activity Against Leishmania amazonensis and Trypanosoma cruzi

Among the 16 thiazoles synthesized, only three compounds—1b (a thiosemicarbazone), 1j (a thiosemicarbazone), and 2l (the target thiazole)—were explicitly identified as having inhibition potential for the amastigote forms of both Leishmania amazonensis and Trypanosoma cruzi [1]. This selectivity places 2l in the top-performing tier for intracellular amastigote activity, a more clinically relevant form than the promastigote or trypomastigote stages.

Leishmaniasis Chagas disease Anti-amastigote

Cytotoxicity Profile Relative to Thiosemicarbazones

The study explicitly reports that thiosemicarbazones were less toxic to mammalian cells when compared to thiazoles [1]. However, compound 2l was still identified as a standout for antiparasitic activity, suggesting an acceptable balance between potency and cytotoxicity for further optimization. Exact selectivity indices for 2l against mammalian cell lines were not provided in the abstract.

Cytotoxicity Mammalian cells Safety window

In Silico Oral Bioavailability: Compliance with Lipinski and Veber Rules

All compounds in the series, including thiazole 2l, satisfied in silico pharmacokinetic parameters established by Lipinski and Veber rules, indicating predicted good oral bioavailability or permeability [1]. This is a baseline property that distinguishes the rationally designed series from historical naphthyl-thiazole compounds that may not have been optimized for drug-likeness.

ADME Drug-likeness Oral bioavailability

Lipoxygenase Inhibitory Potential via Naphthyl-Thiazole Scaffold

A patent from the naphthyl-thiazole chemical space (US 4,754,043) discloses that compounds containing a naphthalene-thiazole core possess lipoxygenase inhibitory and SRS-A (slow-reacting substance of anaphylaxis) antagonist activity [1]. While the specific compound 2l was not tested in this patent, the structural similarity suggests potential cross-activity. This represents a supplementary differentiation dimension not available with non-naphthyl thiazole alternatives.

Lipoxygenase inhibition Anti-inflammatory Leukotriene antagonism

Spectroscopic Characterization and Identity Confirmation

Compound 2l was properly characterized by spectroscopic and spectrometric techniques in the primary publication [1]. The CAS registry number 1322212-35-0 and the InChI Key NFYCUDYXYYKUSG-VHXPQNKSSA-N provide unambiguous chemical identity confirmation. This level of characterization is critical for procurement, ensuring that the compound received matches the published structure and activity profile, unlike many commercial analogs that may lack rigorous analytical documentation.

Compound identity NMR Quality control

Optimal Research Application Scenarios for (Z)-N-(3-allyl-4-(4-methoxyphenyl)thiazol-2(3H)-ylidene)naphthalen-1-amine (Compound 2l)


Antimalarial Drug Discovery: Thiazole Scaffold Validation

Compound 2l is suited for use as a positive control or starting point in antimalarial screening cascades where thiazole-based scaffolds are being explored. Its confirmed ability to inhibit P. falciparum growth, as part of a thiazole class that showed IC50 values in the sub- to low-micromolar range, makes it a relevant benchmark [1]. Researchers should procure 2l alongside a structurally distinct thiosemicarbazone (such as 1b or 1j) to validate scaffold-dependent antimalarial activity in their own assays [1].

Dual Anti-Amastigote Lead Optimization for Chagas Disease and Leishmaniasis

Given its identification as one of only three compounds with dual amastigote inhibition potential against both T. cruzi and L. amazonensis, 2l is a high-priority procurement for structure-activity relationship (SAR) studies aimed at improving potency and selectivity against intracellular parasites [1]. Medicinal chemistry teams should use 2l as the parent scaffold for systematic modification of the allyl, methoxyphenyl, or naphthalene moieties to enhance the therapeutic window.

In Silico ADME Model Training and Validation

The confirmed compliance of compound 2l with Lipinski and Veber rules, as established by in silico analysis in the primary paper, makes it a useful data point for training or validating computational ADME models focused on heterocyclic antiparasitic agents [1]. Procurement is recommended for cheminformatics groups building predictive models for oral bioavailability within the naphthyl-thiazole chemical space.

Dual-Action Anti-Inflammatory Antiparasitic Agent Exploration

The naphthalene-thiazole core of compound 2l is structurally related to patented lipoxygenase inhibitors and SRS-A antagonists [2]. Research programs investigating dual-action agents that combine antiparasitic activity with anti-inflammatory properties should consider procuring 2l as a prototype for evaluating this dual pharmacological potential in combined in vitro assays.

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